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Introduction
The PIS1 gene in Saccharomyces cerevisiae is an essential gene that encodes

phosphatidylinositol (PI) synthase, the enzyme responsible for the final step in the de novo

synthesis of phosphatidylinositol.[1] PI is a crucial phospholipid, not only as a structural

component of cellular membranes but also as a precursor for various signaling molecules like

phosphoinositides, sphingolipids, and inositol polyphosphates.[1][2] These molecules are

integral to a wide range of cellular processes, including signal transduction, mRNA export, and

vesicle trafficking.[1]

Unlike many other phospholipid biosynthetic genes in yeast, PIS1 expression is not regulated

by inositol and choline.[1] Instead, its transcription is modulated by factors such as carbon

source, oxygen levels, and zinc availability.[2][3] Given its essential nature, the regulation of

PIS1 is modest but has significant effects on phospholipid metabolism and cell cycle

progression.[1]

The PIS1-lacZ reporter system is a powerful tool for studying the regulation of PIS1 gene

expression. This system utilizes a fusion construct where the promoter region of the PIS1 gene

is linked to the lacZ gene from Escherichia coli, which encodes the enzyme β-galactosidase.

By measuring the activity of β-galactosidase, researchers can quantitatively assess the

transcriptional activity of the PIS1 promoter under various genetic and environmental
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conditions. This application note provides detailed protocols and data for utilizing the PIS1-lacZ

reporter in expression studies.

Data Presentation
Quantitative Analysis of PIS1-lacZ Expression
The following tables summarize data from studies that have used the PIS1-lacZ reporter to

investigate the effects of different carbon sources and genetic mutations on PIS1 promoter

activity.

Table 1: Effect of Carbon Source on PIS1-lacZ Expression

Carbon Source (and
concentration)

Relative β-galactosidase
Activity (%)

Reference

2% Glucose 100 (Normalized) [1]

3% Glycerol Repressed [1]

0.1% Oleic Acid Unaffected [1]

Table 2: Effect of Gene Deletions on PIS1-lacZ Expression

Mutant Strain (Gene
Deletion)

Change in β-galactosidase
Activity

Reference

pex3Δ Elevated in 3% glycerol [1]

pex4Δ Elevated in 3% glycerol [1]

pex22Δ Elevated in 3% glycerol [1]

bas1Δ Increased 34% [1]

pho4Δ Decreased 53% [1]

swi5Δ Decreased 34% [1]

Signaling Pathways and Experimental Workflow
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PIS1 Regulatory Pathway
The regulation of PIS1 expression is complex and involves multiple transcription factors and

cellular conditions. The following diagram illustrates the known regulatory inputs for the PIS1
gene.
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Caption: Regulatory inputs for PIS1 gene expression.

Experimental Workflow for PIS1-lacZ Reporter Assay
The following diagram outlines the major steps involved in performing a PIS1-lacZ reporter

assay to measure gene expression.
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Caption: Experimental workflow for a PIS1-lacZ reporter assay.
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Experimental Protocols
Protocol 1: Transformation of Yeast with PIS1-lacZ
Reporter Plasmid
This protocol describes the transformation of Saccharomyces cerevisiae with a plasmid

containing the PIS1-lacZ reporter construct using the lithium acetate/single-stranded carrier

DNA/polyethylene glycol method.

Materials:

Yeast strain of interest

PIS1-lacZ reporter plasmid (e.g., pMA107 containing 629 bp of the PIS1 gene promoter)[1]

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Selective medium (e.g., Ura- dropout medium for a URA3-marked plasmid)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Lithium acetate (LiAc) solution (0.1 M, sterile)

Single-stranded carrier DNA (e.g., salmon sperm DNA)

Polyethylene glycol (PEG) solution (50% w/v)

Sterile water

Procedure:

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with

shaking (250 rpm).

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://www.benchchem.com/product/b1576851?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1087795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature.

Prepare the transformation mix in a microfuge tube:

240 µL of 50% PEG

36 µL of 1.0 M LiAc

25 µL of single-stranded carrier DNA (boiled for 5 minutes and chilled on ice immediately

before use)

1-5 µg of PIS1-lacZ plasmid DNA

50 µL of competent yeast cells

Vortex the mixture thoroughly and incubate at 30°C for 30 minutes.

Heat shock the cells at 42°C for 15-20 minutes.

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.

Plate the cell suspension onto selective agar plates.

Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: β-Galactosidase Liquid Assay (ONPG
Method)
This protocol provides a method for the quantitative measurement of β-galactosidase activity

from liquid yeast cultures.

Materials:

Yeast strain transformed with PIS1-lacZ reporter
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Appropriate growth medium (e.g., selective medium with desired carbon source)

Z buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-

mercaptoethanol, pH 7.0)

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z buffer)

Sodium carbonate (Na2CO3) solution (1 M)

Chloroform

SDS solution (0.1%)

Spectrophotometer

Procedure:

Grow a starter culture of the transformed yeast strain overnight in selective medium.[4]

Inoculate 5 mL of fresh medium with the starter culture to an initial OD600 of ~0.2.

Grow the cultures at 30°C with shaking to an OD600 of 0.5-0.8.[5]

Record the final OD600 of the culture.

Transfer 1 mL of the culture to a microfuge tube and pellet the cells by centrifugation.

Wash the cells with 1 mL of Z buffer and resuspend in 1 mL of Z buffer.

To permeabilize the cells, add 50 µL of chloroform and 50 µL of 0.1% SDS. Vortex for 30

seconds.

Equilibrate the tubes at 28°C for 5 minutes.

Start the reaction by adding 200 µL of ONPG solution (4 mg/mL). Vortex briefly and start a

timer.

Incubate the reaction at 28°C until a faint yellow color develops.
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Stop the reaction by adding 500 µL of 1 M Na2CO3.

Pellet the cell debris by centrifugation at 13,000 x g for 5 minutes.

Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420).

Calculate β-galactosidase activity using the following formula: Miller Units = (1000 * A420) / (t

* V * OD600) where:

t = reaction time in minutes

V = volume of culture used in mL (in this case, 1 mL)

OD600 = absorbance of the culture at 600 nm

Protocol 3: High-Throughput β-Galactosidase
Luminescence Assay
For screening larger numbers of samples, a luminescence-based assay offers higher sensitivity

and a streamlined workflow.[6][7]

Materials:

Yeast strains transformed with PIS1-lacZ reporter grown in a 96-well or 384-well plate format

Commercial luminescent β-galactosidase assay kit (e.g., Beta-Glo® Assay System)[7]

Luminometer

Procedure:

Grow yeast cultures in a multi-well plate overnight.[6]

The following day, dilute the cultures into fresh media in a new plate and grow to the desired

optical density.

Prepare the β-galactosidase reagent according to the manufacturer's instructions.
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Add an equal volume of the reagent to each well of the yeast culture plate.

Incubate at room temperature for the time specified by the manufacturer (typically 30-60

minutes) to allow for cell lysis and the enzymatic reaction.

Measure the luminescence using a plate-reading luminometer.

Normalize the relative light units (RLU) to cell density if significant growth differences are

observed between samples.

Conclusion
The PIS1-lacZ reporter system is a versatile and robust tool for investigating the transcriptional

regulation of the essential PIS1 gene in Saccharomyces cerevisiae. The provided protocols

offer both traditional and high-throughput methods for quantifying promoter activity, enabling

detailed studies of the genetic and environmental factors that influence phosphatidylinositol

metabolism. The summarized data and pathway diagrams serve as a valuable resource for

designing and interpreting experiments in this area of research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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